molecular formula C20H25ClN4O2 B3604962 N-(4-chlorophenyl)-N'-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl}urea

N-(4-chlorophenyl)-N'-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl}urea

Cat. No.: B3604962
M. Wt: 388.9 g/mol
InChI Key: BOHKXTGKCZWNNF-UHFFFAOYSA-N
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Description

The compound is a urea derivative, which means it contains a functional group consisting of two amine residues connected by a carbonyl (C=O) functional group . Urea derivatives are often used in medicinal chemistry due to their bioactive properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques could provide information about the compound’s molecular weight, structural conformation, and bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, under acidic conditions, urea derivatives can hydrolyze to form amines and isocyanic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many urea derivatives exhibit biological activity and are used in the development of pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could involve exploring the potential uses of this compound, particularly in the field of medicinal chemistry. Studies could also investigate its synthesis, properties, and reactivity .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O2/c1-27-19-8-6-18(7-9-19)25-14-12-24(13-15-25)11-10-22-20(26)23-17-4-2-16(21)3-5-17/h2-9H,10-15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHKXTGKCZWNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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